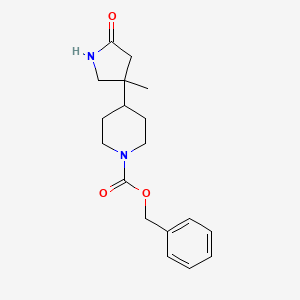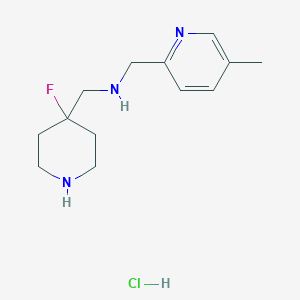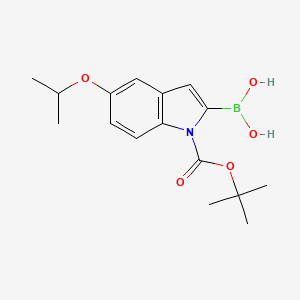
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H22BNO5 and a molecular weight of 319.161 g/mol. This compound is known for its unique structure, which includes an indole core, a boronic acid group, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial production methods for this compound typically involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility, ensuring high purity and quality.
化学反応の分析
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
科学的研究の応用
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
類似化合物との比較
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester can be compared with other boronic acid derivatives and indole-based compounds. Similar compounds include:
Phenylboronic Acid: A simple boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Indole-3-boronic Acid: An indole-based boronic acid used in organic synthesis and medicinal chemistry.
1H-Indole-3-carboxylic Acid: An indole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of an indole core, a boronic acid group, and a tert-butyl ester group, which imparts unique chemical properties and reactivity.
特性
分子式 |
C16H22BNO5 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-propan-2-yloxyindol-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BNO5/c1-10(2)22-12-6-7-13-11(8-12)9-14(17(20)21)18(13)15(19)23-16(3,4)5/h6-10,20-21H,1-5H3 |
InChIキー |
XGIVWCIJMILHKU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



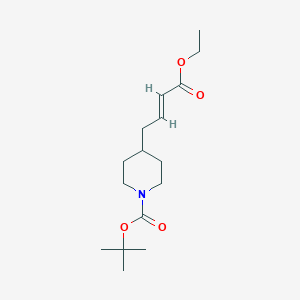
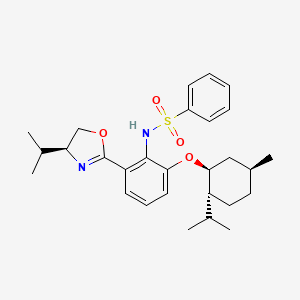
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
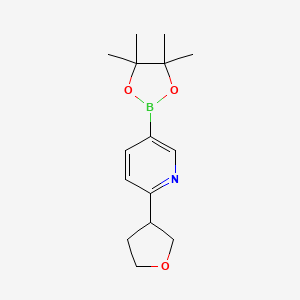
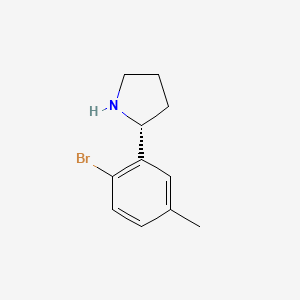
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
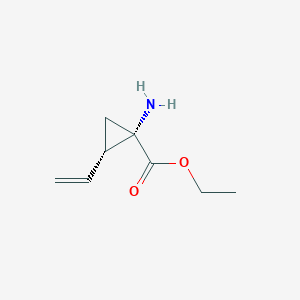
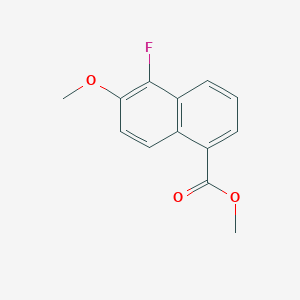
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
